(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine
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Overview
Description
(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position of the piperidine ring through a series of reactions, including oxidation and reduction steps.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,4S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
- (3S,4S)-1-Boc-4-amino-3-hydroxypyrrolidine
Uniqueness
(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its Boc-protected amino group and hydroxymethyl group make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWLFQRQOTSKA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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